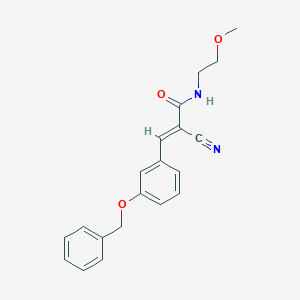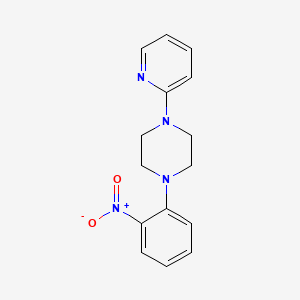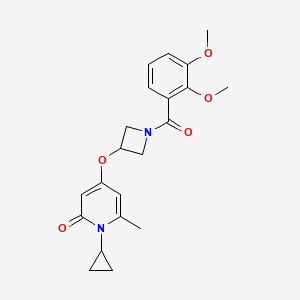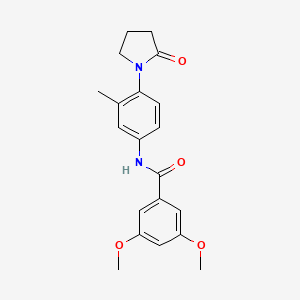
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide, also known as CEP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of propenamides and has been found to exhibit promising biological activity.
Mecanismo De Acción
The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood. However, it has been proposed that (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide exerts its biological activity by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and fibrosis. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to activate the p38 MAPK signaling pathway, which plays a crucial role in the induction of apoptosis. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the TGF-β signaling pathway, which is a key regulator of fibrosis.
Biochemical and Physiological Effects:
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been found to exhibit promising biological activity in various disease conditions. However, there are also some limitations associated with (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. The exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide is not fully understood, which makes it challenging to design experiments to study its biological activity. In addition, the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has not been fully evaluated, which makes it important to use caution when working with this compound.
Direcciones Futuras
There are several future directions for research on (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide. One possible direction is to investigate the potential therapeutic applications of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide in various disease conditions such as inflammatory diseases, cancer, and fibrosis. Another possible direction is to elucidate the exact mechanism of action of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and identify the signaling pathways involved in its biological activity. Furthermore, it is important to evaluate the toxicity of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide and determine the safe dosage for its use in humans. Overall, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has significant potential for therapeutic applications and warrants further investigation.
Métodos De Síntesis
The synthesis of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide involves the reaction of 3-(3-phenylmethoxyphenyl)prop-2-enenitrile with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 60°C for 24 hours, resulting in the formation of (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide as a yellow solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic activity. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, (E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide has been shown to inhibit the proliferation of fibroblasts, which play a key role in the development of fibrosis in various organs.
Propiedades
IUPAC Name |
(E)-2-cyano-N-(2-methoxyethyl)-3-(3-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-24-11-10-22-20(23)18(14-21)12-17-8-5-9-19(13-17)25-15-16-6-3-2-4-7-16/h2-9,12-13H,10-11,15H2,1H3,(H,22,23)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJWROTYNLWZDA-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC(=CC=C1)OCC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827769 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2425306.png)


![N-(3,5-dimethylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2425311.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone](/img/structure/B2425316.png)
![2-cyclopropyl-5-((1-isopropyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2425317.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2425318.png)
![N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2425319.png)



![2-((2-butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425326.png)
![6-Formyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2425327.png)